molecular formula C4H5N5OS B8078261 [(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile

[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile

Cat. No.: B8078261
M. Wt: 171.18 g/mol
InChI Key: MEYCNUQOVYCVPK-UHFFFAOYSA-N
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Description

[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group under specific conditions.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of [(5-amino-1H-1,2,4-triazol-3-yl)sulfonyl]acetonitrile.

    Reduction: Formation of [(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]ethylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of [(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfinyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5OS/c5-1-2-11(10)4-7-3(6)8-9-4/h2H2,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYCNUQOVYCVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)S(=O)C1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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